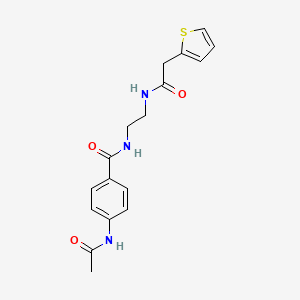
4-乙酰氨基-N-(2-(2-(噻吩-2-基)乙酰氨基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide is a complex organic compound that features both benzamide and thiophene moieties
科学研究应用
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
Target of Action
The primary targets of 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide are Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2) . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact and less transcriptionally active chromatin structure .
Mode of Action
This compound acts as a selective inhibitor of HDAC1 and HDAC2 . It binds to these enzymes with high affinity, with Ki values of 0.2 and 1.5 nM respectively . By inhibiting the deacetylase activity of HDAC1 and HDAC2, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription .
Biochemical Pathways
The inhibition of HDAC1 and HDAC2 affects multiple biochemical pathways involved in gene expression. The exact pathways and their downstream effects can vary depending on the specific genes that are upregulated due to the increased histone acetylation. Hdac inhibitors are generally associated with effects on cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
The compound’s solubility in dmso and in a mixture of dmso and sbe-β-cd in saline suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its impact on gene expression. By inhibiting HDAC1 and HDAC2, it could potentially upregulate the expression of various genes, leading to changes in cellular functions such as cell cycle progression, apoptosis, and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide typically involves multi-step organic reactions. One common method involves the acylation of aniline derivatives with acetic anhydride to form acetamido compounds, followed by further functionalization to introduce the thiophene ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide: Shares structural similarities but differs in the position of the thiophene ring.
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide: Contains a nitro group instead of an amino group, leading to different chemical properties.
Uniqueness
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-acetamido-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)20-14-6-4-13(5-7-14)17(23)19-9-8-18-16(22)11-15-3-2-10-24-15/h2-7,10H,8-9,11H2,1H3,(H,18,22)(H,19,23)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOCQQEAFNUMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
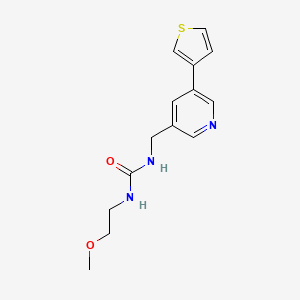
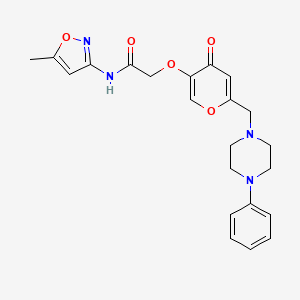
![3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2354783.png)
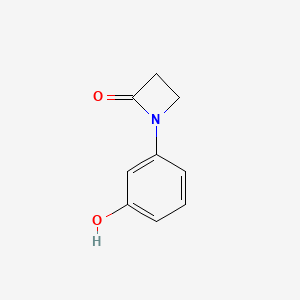
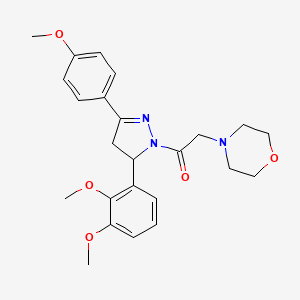
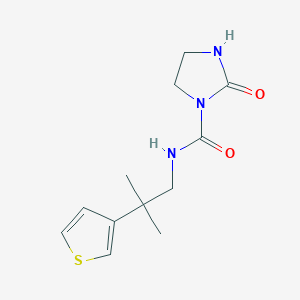
![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)
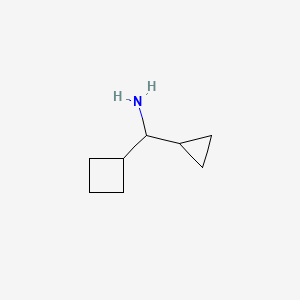
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)
